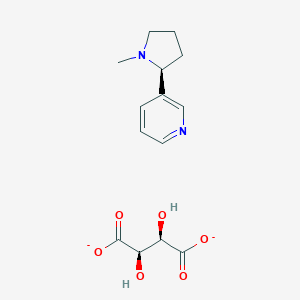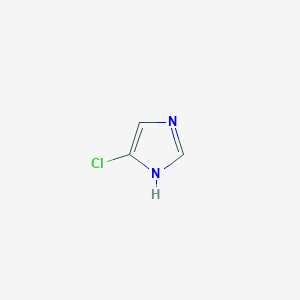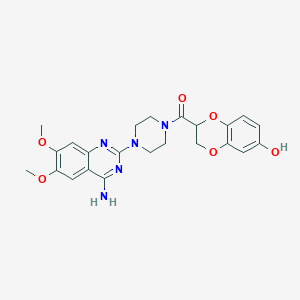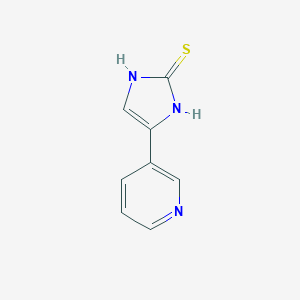
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone is an organic compound with a molecular formula of C11H10BrNO. It is a colorless solid that is soluble in organic solvents. This compound is of interest to scientists due to its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies and Molecular Interactions
- 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone and its analogues exhibit interesting crystallographic features, including bifurcated intra- and intermolecular hydrogen bonding. This hydrogen bonding leads to the formation of centrosymmetric dimers and six-membered hydrogen-bonded rings. Furthermore, weak C-H...Br interactions link individual molecules into chains, stabilizing the crystal structure and facilitating additional weak interactions such as Br...O, C-H...π, and C-H...O interactions (Balderson et al., 2007).
Chemical Synthesis and Derivative Formation
- The compound serves as a starting material or intermediate in various chemical syntheses. For instance, it has been used in the synthesis of N‐Acetyl Enamides through reductive acetylation of oximes mediated by Iron(II) Acetate, illustrating its versatility in organic synthesis (Tang et al., 2014). Moreover, its pyridinyl counterpart, 1-(6-Bromo-pyridin-3-yl)-ethanone, has been synthesized from dibromo-pyridine through reactions involving Magnesium halide exchange and nucleophilic substitution, demonstrating the compound's utility in synthesizing pyridine-based chemicals (Jin, 2015).
Material Science and Optical Properties
- The compound and its derivatives play a significant role in material science, particularly in the synthesis and characterization of novel polymers. For example, copolymers composed of 4[4-(alkoxy)phenyl]-2, 6-bis(4-bromophenyl)pyridine units, synthesized starting from condensation reactions of 4-bromoacetophenone, have been developed. These polymers exhibit good solubility in common organic solvents and have notable absorption peaks and optical band gap energies, which are essential for applications in optoelectronics and photonics (Koohmareh et al., 2014).
Pharmaceutical Chemistry and Drug Design
- In pharmaceutical chemistry, this compound derivatives have been used in the synthesis of novel compounds with potential biological activities. For instance, the molecule has been involved in the synthesis of Schiff bases that act as corrosion inhibitors, suggesting its importance in pharmaceutical manufacturing and stability studies (Hegazy et al., 2012). Additionally, it has been used in the development of pyridine- and thiophene-based copolymers bearing bulky naphthyl groups, with these compounds being characterized for their potential use in drug delivery systems and other medical applications (Koohmareh et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFPGRBMSCKIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618753 | |
| Record name | 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100397-96-4 | |
| Record name | 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















